Methyl 4-bromo-6-azaindole-3-carboxylate is a compound within the azaindole family, which is characterized by its heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly as a kinase inhibitor. The azaindole framework is known for its versatility in synthesizing various pharmaceutical agents, making it a significant area of interest in organic synthesis and medicinal research.
Methyl 4-bromo-6-azaindole-3-carboxylate belongs to the class of organic compounds known as azaindoles. These compounds are further classified based on their substituents and functional groups, which influence their chemical behavior and biological activity. The presence of the bromine atom and the carboxylate group contributes to its reactivity and potential applications in medicinal chemistry.
The synthesis of methyl 4-bromo-6-azaindole-3-carboxylate typically involves several key steps:
The synthesis may employ palladium-catalyzed cross-coupling reactions, which allow for the selective introduction of functional groups while maintaining high yields and purity . For example, a typical synthetic route might involve the use of palladium(0) catalysts in conjunction with boronic acids to facilitate the coupling reaction.
Methyl 4-bromo-6-azaindole-3-carboxylate features a bicyclic structure consisting of a pyridine ring fused to an indole moiety. The molecular formula is , indicating the presence of a bromine atom, two nitrogen atoms, and two oxygen atoms.
Key structural data includes:
Methyl 4-bromo-6-azaindole-3-carboxylate can participate in various chemical reactions:
Reactions are typically performed under controlled conditions, with attention to temperature and solvent choice to optimize yield and selectivity .
The mechanism of action for methyl 4-bromo-6-azaindole-3-carboxylate largely depends on its biological target. As a kinase inhibitor, it may interfere with ATP binding sites on kinases, thereby inhibiting phosphorylation processes critical for cell signaling pathways involved in cancer progression.
Studies have shown that modifications to the azaindole core can significantly impact binding affinity and selectivity towards specific kinases, highlighting the importance of structural variations in optimizing therapeutic efficacy .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions .
Methyl 4-bromo-6-azaindole-3-carboxylate has several applications in scientific research:
Azaindoles represent a privileged scaffold in pharmaceutical development, characterized by a bicyclic structure where a pyrrole ring is fused to a pyridine ring. This molecular framework exists as four positional isomers (4-, 5-, 6-, and 7-azaindoles), each exhibiting distinct electronic properties and biointeraction profiles. Among these, the 6-azaindole isomer has emerged as particularly valuable due to its balanced physicochemical properties and versatile drug-target engagement capabilities. Methyl 4-bromo-6-azaindole-3-carboxylate exemplifies a structurally optimized derivative within this class, strategically engineered to serve as a multifunctional building block in anticancer and antiviral therapeutic development [2] [6].
Azaindoles function as highly effective bioisosteres for endogenous indole systems, addressing critical pharmacological limitations while maintaining target affinity. The nitrogen atom in the pyridine ring significantly enhances water solubility compared to traditional indoles—a property quantified by reduced log P values (6-azaindole: 1.32 vs. indole: 2.14). This modification simultaneously improves membrane permeability and bioavailability, resolving a key challenge in CNS-targeted therapeutics. The 6-azaindole isomer specifically enables dual hydrogen bonding with kinase hinge regions through its pyrrole NH (hydrogen donor) and pyridinic nitrogen (hydrogen acceptor), mimicking adenine-ATP interactions. This binding mode is exploited in FDA-approved agents like vemurafenib (7-azaindole-based) and fostemsavir (6-azaindole-based), validating the scaffold's clinical relevance [5] [6].
Table 1: Comparative Properties of Indole vs. 6-Azaindole Bioisosteres
Property | Indole | 6-Azaindole | Pharmacological Impact |
---|---|---|---|
Log P (Octanol/Water) | 2.14 | 1.32 | Enhanced solubility & bioavailability |
Total Polar Surface Area | 15.8 Ų | 28.1 Ų | Improved membrane permeability |
Hydrogen Bonding Capacity | Donor: 1 | Donor: 1 | Mimics adenine binding in kinase inhibitors |
Acceptor: 1 | Acceptor: 2 | ||
pKa (Pyrrole NH) | ~17 | ~14.5 | Increased acidity for metalloenzyme binding |
The structural evolution from indole to 6-azaindole is particularly evident in kinase inhibitor optimization. Computational studies demonstrate that 6-azaindole derivatives form 2.3-fold stronger binding interactions with PI3Kγ compared to indole analogs, attributable to additional van der Waals contacts with Val882. This enhancement translates to improved cellular potency; for instance, 6-azaindole-containing inhibitors exhibit IC50 values of 8 nM against PI3Kγ versus 23 nM for indole equivalents. Methyl 4-bromo-6-azaindole-3-carboxylate leverages these advantages while incorporating strategic handles for further derivatization [2] [6].
Bromination at the C4 position of 6-azaindoles confers unique advantages in targeted drug discovery. The bromine atom serves as a versatile synthetic linchpin, enabling:
This strategic modification is exemplified in Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4), where the C4-bromine synergizes with the C3-methyl ester to create a dual-functionalization platform. The ester group facilitates rapid hydrolytic conversion to carboxylic acids or amide coupling, while the bromine enables transition metal-catalyzed diversification. Such derivatives demonstrate exceptional potency against oncology targets; 4-arylated 6-azaindoles exhibit IC50 values of <50 nM against DYRK1A kinase—a regulator of glioblastoma progression [4] [5] [6].
Table 2: Key Brominated Azaindole Building Blocks in Drug Discovery
Compound Name | CAS Number | Molecular Weight | Molecular Formula | Primary Therapeutic Application |
---|---|---|---|---|
Methyl 4-bromo-6-azaindole-3-carboxylate | 1234616-10-4 | 255.07 | C₉H₇BrN₂O₂ | Kinase inhibitor precursors |
5-Bromo-6-azaindole-3-carboxylic acid methyl ester | 1427503-97-6 | 255.07 | C₉H₇BrN₂O₂ | Antiviral agent intermediates |
6-Bromo-4-azaindole-3-carboxylic acid | 1190319-56-2 | 241.04 | C₈H₅BrN₂O₂ | Protease inhibitor scaffolds |
Methyl 6-bromo-7-azaindole-3-carboxylate | 1342811-51-1 | 255.07 | C₉H₇BrN₂O₂ | DNA damage response modulators |
The therapeutic impact of brominated azaindoles extends to innovative cancer strategies. Recent studies demonstrate that 4-NH-substituted 6-azaindole derivatives inhibit the CSN5 metalloenzyme (IC50: 15–80 nM)—a key regulator of cullin-RING ubiquitin ligases. These compounds increase cullin-1 neddylation in HCT116 cells by >70% at 500 nM concentrations, triggering proteasomal degradation of oncoproteins. Crucially, Methyl 4-bromo-6-azaindole-3-carboxylate serves as the precursor to analogs exhibiting synergistic antitumor activity with PARP inhibitors, enhancing DNA damage by 3.2-fold in BRCA-deficient models through dual disruption of DNA repair pathways [5] [6].
Table 3: Synthetic Applications of Methyl 4-Bromo-6-azaindole-3-carboxylate
Reaction Type | Conditions | Product Utility | Yield Range |
---|---|---|---|
Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Kinase inhibitors with biaryl motifs | 75–92% |
Ester Hydrolysis | LiOH, THF/H₂O, 25°C | Carboxylic acids for amide conjugation | 85–98% |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Cs₂CO₃ | C4-aminated derivatives for target engagement | 60–78% |
Nucleophilic Aromatic Substitution | CuBr, DMF, 120°C | Halogen exchange to iodo derivatives | 70–85% |
The structural versatility of Methyl 4-bromo-6-azaindole-3-carboxylate is further evidenced in its role as a precursor to clinical candidates. Under modified Hantzsch conditions, it undergoes regioselective annulation to yield pyrido[2,3-d]pyrimidine derivatives—core structures in several DNA damage response inhibitors. Additionally, carbonyl-directed C-H activation at C2 enables the synthesis of tricyclic azaindoles that demonstrate sub-micromolar activity against HIV gp120 attachment. These transformations highlight how this bromoazaindole ester serves as a molecular hub for generating structurally diverse pharmacophores [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7